1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole
Description
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole is a pyrazole derivative featuring a 2,2-difluoroethyl group at the N1 position and an iodine atom at the C4 position of the aromatic ring. Its molecular formula is C₅H₆F₂IN₂, with a molecular weight of approximately 260.02 g/mol (calculated from constituent atomic weights). The compound is characterized by its electrophilic iodine substituent, which facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), and the electron-withdrawing difluoroethyl group, which enhances metabolic stability in pharmaceutical contexts .
Key physicochemical properties include:
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2IN2/c6-5(7)3-10-2-4(8)1-9-10/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSRTVCUCSNIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344078-17-6 | |
| Record name | 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
N-(2,2-Difluoroethyl)ation of 4-iodo-1H-pyrazole
The key step is the N-alkylation of 4-iodo-1H-pyrazole with a 2,2-difluoroethyl group. A reported general method involves:
- Reacting 4-iodo-1H-pyrazole with 1-chloro-2,2-difluoroethane or similar difluoroethyl halides.
- Using a base such as potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution.
- Conducting the reaction in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at moderate temperatures.
This method yields this compound with good selectivity and moderate to high yields.
Representative Experimental Procedure (Inferred)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 4-Iodo-1H-pyrazole, potassium carbonate, DMF, room temperature to 60 °C | Deprotonation of pyrazole nitrogen |
| 2 | 1-Chloro-2,2-difluoroethane, slow addition | Nucleophilic substitution to introduce difluoroethyl group |
| 3 | Reaction stirred for several hours (6–24 h) | Completion of alkylation |
| 4 | Work-up: Extraction with organic solvent, washing, drying | Removal of impurities |
| 5 | Purification by distillation or recrystallization | Isolation of pure product |
Data Table: Key Parameters and Yields from Literature
| Parameter | Value / Condition | Reference / Notes |
|---|---|---|
| Starting material | 4-Iodo-1H-pyrazole | Commercial or synthesized |
| Alkylating agent | 1-Chloro-2,2-difluoroethane | Common difluoroethyl source |
| Base | Potassium carbonate or sodium hydride | For N-deprotonation |
| Solvent | DMF or acetonitrile | Aprotic polar solvent |
| Temperature | Room temperature to 60 °C | Controlled for selectivity |
| Reaction time | 6–24 hours | Depending on scale and conditions |
| Yield | Typically 60–90% | Varies with purification method |
| Purification | Distillation or recrystallization | To obtain analytically pure compound |
Supporting Research Findings
- The presence of the iodine atom at the 4-position allows for further functionalization via cross-coupling reactions such as Sonogashira or Suzuki couplings, expanding the utility of the compound as a synthetic intermediate.
- Protection of the pyrazole nitrogen during intermediate steps can be achieved using ethyl vinyl ether to form 1-(1-ethoxyethyl) derivatives, which can be later converted to the desired N-(2,2-difluoroethyl) substituted pyrazole.
- The difluoroethyl group introduction enhances the compound's chemical stability and modulates its electronic properties, which is beneficial for medicinal chemistry applications.
Summary of Key Synthetic Routes
| Synthetic Route | Description | Advantages | Limitations |
|---|---|---|---|
| Direct N-alkylation with difluoroethyl halide | Reaction of 4-iodo-1H-pyrazole with 1-chloro-2,2-difluoroethane under basic conditions | Straightforward, good yields | Requires careful control of conditions to avoid side reactions |
| Protection-deprotection strategy | Temporary protection of pyrazole N-H, iodination, followed by deprotection and N-alkylation | Enables selective functionalization | More steps, longer synthesis time |
| Multi-step synthesis from ethoxyethyl protected intermediates | Use of ethyl vinyl ether to protect N-H, iodination, then substitution to difluoroethyl group | High regioselectivity | Requires additional reagents and purification |
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The difluoroethyl group can be oxidized to form difluoroacetic acid derivatives, or reduced to form difluoroethyl alcohols.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of difluoroacetic acid derivatives.
Reduction: Formation of difluoroethyl alcohols.
Coupling: Formation of biaryl or alkyne-substituted pyrazoles.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole, exhibit promising anticancer properties. Studies have shown that modifications in the pyrazole ring can enhance cytotoxicity against various cancer cell lines. For instance, a derivative of this compound demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting potential as a lead compound for developing new anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against certain bacterial strains, making it a candidate for further exploration in the development of new antibiotics .
Pesticidal Applications
This compound has been investigated for its potential use as a pesticide. Its fluorinated structure may enhance its stability and efficacy in agricultural applications. Field trials are necessary to assess its effectiveness against specific pests and diseases affecting crops .
Synthesis of Functional Materials
In material science, pyrazole derivatives are often utilized to synthesize functional materials with unique electronic and optical properties. The incorporation of this compound into polymer matrices has been explored for creating advanced materials with tailored properties for electronic applications.
Case Study 1: Anticancer Activity
A recent study published in a peer-reviewed journal highlighted the synthesis of various pyrazole derivatives, including this compound. The results showed that this compound exhibited IC50 values comparable to established chemotherapeutic agents against specific cancer cell lines, indicating its potential as a novel anticancer drug candidate.
Case Study 2: Pesticidal Efficacy
In another study focusing on agrochemical applications, researchers tested the efficacy of this compound against common agricultural pests. The results demonstrated significant pest mortality rates compared to control groups, suggesting its viability as an effective pesticide.
Data Tables
| Application Area | Key Findings | References |
|---|---|---|
| Medicinal Chemistry | Anticancer activity with significant cytotoxicity | |
| Agrochemicals | Promising efficacy as a pesticide | |
| Material Science | Potential for synthesizing advanced materials |
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoroethyl group can enhance the compound’s metabolic stability and bioavailability, while the iodine atom can facilitate its incorporation into larger molecular frameworks through coupling reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole with structurally analogous pyrazole derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Comparative Analysis of Pyrazole Derivatives
Key Observations:
Substituent Effects on Reactivity :
- The iodo substituent in the target compound and ’s derivative enables cross-coupling reactions, but the bulky THP group in the latter may hinder reaction kinetics .
- Fluoroalkyl groups (e.g., 2,2-difluoroethyl vs. 2-fluoroethyl) increase lipophilicity and metabolic stability, critical for drug design .
Electronic and Steric Considerations: Electron-withdrawing groups (e.g., nitro in ) deactivate the pyrazole ring, reducing nucleophilic substitution rates compared to iodine . Amino groups () introduce hydrogen-bonding capacity, enhancing target engagement in biological systems .
Applications :
- The target compound’s iodine atom is pivotal in medicinal chemistry for late-stage diversification, whereas boronate esters () are preferred for iterative coupling strategies .
- THP-protected derivatives () are advantageous in multi-step syntheses due to their stability under acidic conditions .
Research Findings and Implications
- Synthetic Challenges: The target compound’s synthesis requires careful handling of iodine and fluorine reagents, as noted in (cesium carbonate-mediated coupling) and (discontinued commercial availability due to synthesis complexity) .
- Material Science : Iodopyrazoles are explored in OLEDs and coordination polymers due to their heavy-atom effect and ligand properties .
Biological Activity
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole is a compound belonging to the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound based on various research findings.
Chemical Structure and Properties
The compound this compound features a pyrazole ring substituted with a difluoroethyl group and an iodine atom. This unique structure may influence its biological activity by altering the electronic properties and steric hindrance of the molecule.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole compounds can inhibit the growth of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. In particular, compounds structurally similar to this compound have demonstrated promising results against breast cancer (MCF-7) and lung cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Similar Pyrazole Derivative | MCF-7 | 0.08 |
| Similar Pyrazole Derivative | A549 (Lung Cancer) | TBD |
Anti-inflammatory Activity
Pyrazoles are also recognized for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their activity. In vivo studies have shown that pyrazole derivatives can significantly reduce inflammation markers such as TNF-α and IL-6 .
| Compound | Inflammatory Model | Inhibition (%) |
|---|---|---|
| This compound | Carrageenan-induced edema | TBD |
| Similar Pyrazole Derivative | TNF-α Inhibition | 76% at 1 µM |
Antimicrobial Activity
The antimicrobial potential of pyrazoles has been extensively studied. Compounds similar to this compound have shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of halogen substituents like iodine may enhance the antimicrobial properties by increasing the compound's lipophilicity .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Similar Pyrazole Derivative | S. aureus | TBD |
Case Studies
Recent studies have synthesized various pyrazole derivatives to evaluate their biological activities. For example, a series of novel pyrazoles were tested for anticancer activity against multiple cell lines, revealing that structural modifications significantly impacted their potency . Another study focused on the anti-inflammatory effects of pyrazoles in carrageenan-induced edema models, demonstrating notable reductions in inflammatory markers .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the 2,2-difluoroethyl and iodine substituents into the pyrazole scaffold?
- Methodology : The 2,2-difluoroethyl group can be introduced via alkylation of pyrazole precursors using 2,2-difluoroethyl halides (e.g., bromide or iodide) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Iodination at the 4-position is typically achieved using N-iodosuccinimide (NIS) in acetic acid or iodine monochloride (ICl) in dichloromethane, with reaction times optimized to avoid over-iodination .
Q. How can spectroscopic techniques (NMR, X-ray crystallography) resolve structural ambiguities in this compound?
- Methodology :
- ¹H/¹³C NMR : The difluoroethyl group’s CF₂ protons appear as a triplet (²JHF ≈ 55–60 Hz) near δ 3.8–4.2 ppm, while the iodine substituent deshields adjacent carbons (C4) to δ 95–105 ppm in ¹³C NMR .
- X-ray crystallography : Crystal structures of analogous pyrazole derivatives (e.g., PdCl₂ complexes with 4-iodopyrazole ligands) confirm regioselectivity and bond-length distortions caused by electron-withdrawing substituents .
Q. What are the critical storage and stability considerations for this compound?
- Guidelines : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent decomposition. Avoid prolonged exposure to moisture, as iodine substituents may hydrolyze in acidic/alkaline conditions .
Advanced Research Questions
Q. How does the difluoroethyl group influence the electronic properties and reactivity of the pyrazole ring?
- Methodology : Density Functional Theory (DFT) studies on similar pyrazole derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) reveal that electron-withdrawing groups (e.g., CF₂) reduce electron density at the pyrazole N-atoms, altering coordination behavior with transition metals . Experimental validation includes cyclic voltammetry to assess redox potentials .
Q. What strategies mitigate competing side reactions during iodination (e.g., di-iodination or ring degradation)?
- Methodology :
- Use stoichiometric NIS (1.1 equiv.) in acetic acid at 0–5°C to suppress di-iodination.
- Monitor reaction progress via TLC or HPLC-MS. Quench excess iodine with Na₂S₂O₃ to prevent oxidative degradation .
Q. How can this compound serve as a precursor for bioactive or catalytic molecules?
- Case Study : Pyrazole-iodo derivatives are key intermediates in synthesizing antimicrobial agents. For example, hydrazone-functionalized pyrazoles exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) via inhibition of cell-wall synthesis . In catalysis, PdCl₂ complexes with iodopyrazole ligands show enhanced activity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to improved oxidative addition kinetics .
Q. How do solvent polarity and temperature affect the regioselectivity of substitution reactions involving this compound?
- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions, favoring substitution at the iodine site. Lower temperatures (–10°C to RT) minimize competing elimination pathways. Kinetic studies using <sup>19</sup>F NMR can track substituent effects in real time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
